molecular formula C3H7Cl3Si B085783 Trichloro(propyl)silane CAS No. 141-57-1

Trichloro(propyl)silane

Cat. No.: B085783
CAS No.: 141-57-1
M. Wt: 177.53 g/mol
InChI Key: DOEHJNBEOVLHGL-UHFFFAOYSA-N
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Description

Trichloro(propyl)silane, also known as propyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃CH₂CH₂SiCl₃. It is a colorless liquid that is primarily used as an intermediate in the production of other organosilicon compounds. The compound is known for its reactivity, particularly with water, where it hydrolyzes to form silanols and hydrochloric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(propyl)silane can be synthesized through the hydrosilylation of allyl chloride with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of propylsilane. This process involves the reaction of propylsilane with chlorine gas at elevated temperatures, typically around 300°C. The reaction is highly exothermic and requires careful control to prevent side reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Propylsilanetriol and hydrochloric acid.

    Substitution: Alkoxysilanes and aminosilanes.

    Reduction: Propylsilane.

Scientific Research Applications

Trichloro(propyl)silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of trichloro(propyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, leading to the formation of various organosilicon derivatives. The hydrolysis of this compound results in the formation of silanols, which can further condense to form siloxane bonds .

Comparison with Similar Compounds

Uniqueness: Trichloro(propyl)silane is unique due to its propyl group, which imparts different reactivity and properties compared to other chlorosilanes. This makes it particularly useful in the synthesis of propyl-substituted organosilicon compounds, which have distinct applications in various fields .

Properties

IUPAC Name

trichloro(propyl)silane
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InChI

InChI=1S/C3H7Cl3Si/c1-2-3-7(4,5)6/h2-3H2,1H3
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InChI Key

DOEHJNBEOVLHGL-UHFFFAOYSA-N
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Canonical SMILES

CCC[Si](Cl)(Cl)Cl
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Molecular Formula

C3H7Cl3Si
Record name PROPYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID80861813
Record name Trichloropropylsilane
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Molecular Weight

177.53 g/mol
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Physical Description

Propyltrichlorosilane appears as a colorless liquid with a pungent odor. Corrosive to metals and tissue., Liquid, Colorless liquid with an acrid odor; [HSDB] Colorless to yellow liquid; [MSDSonline]
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Record name Silane, trichloropropyl-
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Boiling Point

123.5 °C
Record name Trichloropropylsilane
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Flash Point

98 to 100 °F (NFPA, 2010), 98 °F (37 °C) Closed cup
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Solubility

SOL IN WATER
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Density

1.195 g/cu cm at 20 °C
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Vapor Density

6.15 (Air = 1)
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Vapor Pressure

28.8 [mmHg], 28.8 mm Hg at 20 °C
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Color/Form

Liquid, COLORLESS LIQUID

CAS No.

141-57-1
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Synthesis routes and methods I

Procedure details

A mixture of 15.306 grams of allyl chloride, 27.09 gram of trichlorosilane and 0.04 grams of [SG]--S--Pt sufficient to provide 1×10-5 mm Pt/SiH was stirred at 23° C. under a nitrogen atmosphere. The mixture was heated to 60° C. for 16 hours. The mixture was allowed to cool to ambient temperatures and was diluted with 50 ml of hexane and filtered. The filtrate was concentrated on a rotary evaporator to give 33 grams of a clear, colorless oil. Based on method of preparation, NMR and VPC analysis there was obtained about a 92% yield of γ-chloropropyltrichlorosilane and about an 8% yield of n-propyltrichlorosilane.
Quantity
15.306 g
Type
reactant
Reaction Step One
Quantity
27.09 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.4 mg (0.014 mmol) of CuCl, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 0.5 g of allytrichlorosilane (bp; 117-8° C., yield; 20%), 0.51 g of propyltrichlorosilane (bp; 123-5° C., yield; 20%), and 0.73 g of 1,3-bis(trichlorosilyl)propane (bp; 88-90° C./12.5 mmHg, yield; 17%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
CuCl
Quantity
1.4 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 1.2 g of allytrichlorosilane (bp; 117-8° C., yield; 49%), 0.12 g of propyltrichlorosilane (bp; 123-5° C., yield; 5%), and 0.24 g of (3-chloropropyl)trichlorosilane (bp; 181-2° C., yield; 8%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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